molecular formula C16H13NO3S B2971217 (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-89-5

(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2971217
CAS RN: 2035007-89-5
M. Wt: 299.34
InChI Key: NCONVXABSCURQM-SOFGYWHQSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, the Paal-Knorr Thiophene Synthesis allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of an excess of a source of sulfur such as phosphorous pentasulfide or Lawesson’s reagent .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be influenced by various factors. For example, solvent characteristics play a major role in determining the morphology of the organic material .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the [2+2+2] cycloaddition is an elegant, atom-efficient and group tolerant process for the synthesis of carbo- and heterocycles, mostly aromatic, involving the formation of several C–C bonds in a single step .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by various factors. For example, the alkyl chain length of the α,ω-di(thiophen-2-yl)alkanes was found to play an important role in regulating the molecular packing, orientation, and crystallinity of crystals within the PTB7-Th:PC 71 BM blend .

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives have been researched for their effectiveness as corrosion inhibitors. A study focusing on the corrosion inhibition of copper in nitric acid solutions found that specific acrylamide derivatives were effective, suggesting potential applications in protecting metals from corrosion in industrial settings (Ahmed Abu-Rayyan et al., 2022).

Optical Limiting Materials

Thiophene dyes, including those containing acrylamide units, have been explored for their nonlinear optical limiting behavior, making them useful in optoelectronic devices aimed at protecting human eyes and optical sensors. These materials are of interest for stabilizing light sources in optical communications, demonstrating the versatility of acrylamide derivatives in photonics (S. Anandan et al., 2018).

Environmental and Safety Concerns

Research into the environmental fate, neurotoxicity, and safety of acrylamide and polyacrylamide includes assessing their use in industrial applications, their presence in the environment, and potential health risks. Acrylamide, being highly water-soluble, poses a risk of neurotoxicity in humans and animals, emphasizing the need for safe handling and usage practices (Eldon A. Smith & F. Oehme, 1991).

Polymer Science

Acrylamide derivatives are significant in polymer science, where they are used to create various polymers with specific properties. Studies on the polymerization kinetics and applications of these materials provide insights into their potential uses in creating innovative materials with tailored properties (B. Cho et al., 1999).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and application. For example, in the field of organic electronics, thiophene derivatives can be used to study the effect of solvent characteristics on the morphology of the organic material .

Future Directions

The future directions of research into thiophene derivatives are vast and varied. For example, the potential of 1,8-di(thiophen-2-yl)octane as a new solvent additive to realize high-performance polymer solar cells has been demonstrated .

properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(8-6-13-3-2-10-21-13)17-11-12-5-7-15(20-12)14-4-1-9-19-14/h1-10H,11H2,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCONVXABSCURQM-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide

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